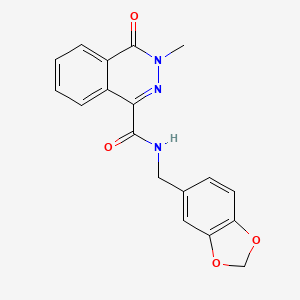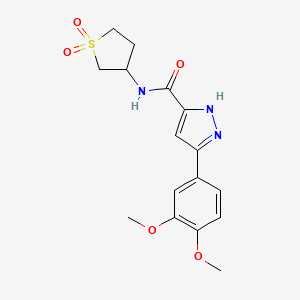![molecular formula C21H24N6O2 B11129911 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B11129911.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(5-méthoxy-1H-indol-3-yl)éthyl]-1’,3’,5’-triméthyl-1’H,2H-3,4’-bipyrazole-5-carboxamide est un composé organique complexe appartenant à la classe des dérivés d’indole Les dérivés d’indole sont importants en raison de leur présence dans divers produits naturels et de leurs activités biologiques
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[2-(5-méthoxy-1H-indol-3-yl)éthyl]-1’,3’,5’-triméthyl-1’H,2H-3,4’-bipyrazole-5-carboxamide implique plusieurs étapes. L’étape initiale comprend généralement la formation de la partie indole, qui peut être réalisée par la synthèse d’indole de Fischer. Cela implique la réaction de la phénylhydrazine avec un aldéhyde ou une cétone en milieu acide.
Les étapes suivantes impliquent l’introduction du groupe méthoxy en position 5 du cycle indole et la fixation de la chaîne éthylique. Les dernières étapes comprennent la formation du système cyclique bipyrazole et du groupe carboxamide. Ces étapes nécessitent souvent des réactifs et des catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, qui permettent un meilleur contrôle des conditions réactionnelles et peuvent améliorer l’efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
N-[2-(5-méthoxy-1H-indol-3-yl)éthyl]-1’,3’,5’-triméthyl-1’H,2H-3,4’-bipyrazole-5-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide de réactifs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau de l’azote de l’indole ou du groupe méthoxy.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en milieu basique.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
N-[2-(5-méthoxy-1H-indol-3-yl)éthyl]-1’,3’,5’-triméthyl-1’H,2H-3,4’-bipyrazole-5-carboxamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquêté pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques.
Applications De Recherche Scientifique
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
Le mécanisme d’action de N-[2-(5-méthoxy-1H-indol-3-yl)éthyl]-1’,3’,5’-triméthyl-1’H,2H-3,4’-bipyrazole-5-carboxamide implique son interaction avec des cibles moléculaires spécifiques. La partie indole est connue pour interagir avec diverses enzymes et récepteurs, modulant potentiellement leur activité. Le composé peut également affecter les voies cellulaires impliquées dans la croissance cellulaire et l’apoptose, contribuant à ses effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[2-(2-iodo-5-méthoxy-1H-indol-3-yl)éthyl]acétamide
- N-[2-(5-Méthoxy-1H-indol-3-yl)éthyl]-2-(1-pipérazinyl)acétamide
Unicité
N-[2-(5-méthoxy-1H-indol-3-yl)éthyl]-1’,3’,5’-triméthyl-1’H,2H-3,4’-bipyrazole-5-carboxamide est unique en raison de ses caractéristiques structurelles spécifiques, notamment le système cyclique bipyrazole et la substitution triméthyle. Ces caractéristiques peuvent conférer des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C21H24N6O2 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H24N6O2/c1-12-20(13(2)27(3)26-12)18-10-19(25-24-18)21(28)22-8-7-14-11-23-17-6-5-15(29-4)9-16(14)17/h5-6,9-11,23H,7-8H2,1-4H3,(H,22,28)(H,24,25) |
Clé InChI |
HJZAQUVPXAERIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B11129832.png)

![3-(2-bromophenoxy)-7-hydroxy-8-[(3-methylpiperidino)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B11129846.png)

![(1S,9S)-N-[(2S)-1-(4-butylanilino)-1-oxo-3-phenylpropan-2-yl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxamide](/img/structure/B11129853.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide](/img/structure/B11129855.png)
![[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]{4-[2-(4-pyridyl)ethyl]piperazino}methanone](/img/structure/B11129861.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B11129862.png)
![N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B11129869.png)
![4-[2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B11129875.png)
![(2E)-N-butyl-2-[(4-methylphenyl)formamido]-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11129876.png)
![2-({3-[(3,4-dimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11129890.png)
![(3Z)-3-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11129901.png)
![2-ethyl-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B11129920.png)
